2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Catalog No.
S8593854
CAS No.
M.F
C11H8ClFN2O
M. Wt
238.64 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Product Name

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

IUPAC Name

2-chloro-4-[(4-fluorophenyl)methoxy]pyrimidine

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

InChI

InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

JESGBIZCEDWIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC(=NC=C2)Cl)F

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a highly functionalized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active agents. The compound features a reactive 2-chloro substituent primed for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, alongside a 4-fluorobenzyloxy moiety that imparts enhanced metabolic stability and lipophilicity to downstream products. For industrial procurement, sourcing this pre-functionalized intermediate bypasses the low-yielding, regioselectivity-challenged etherification of 2,4-dichloropyrimidine, offering a streamlined, high-purity starting material for complex drug discovery and manufacturing workflows [1].

Attempting to substitute 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine with the cheaper base precursor, 2,4-dichloropyrimidine, introduces severe process inefficiencies. The etherification of 2,4-dichloropyrimidine with 4-fluorobenzyl alcohol typically yields a mixture of 2-ether, 4-ether, and di-ether products due to competing electrophilic sites, necessitating extensive chromatographic purification that drastically reduces the overall process yield and increases solvent waste. Furthermore, substituting with the non-fluorinated analog, 2-chloro-4-(benzyloxy)pyrimidine, compromises the pharmacological profile of the final API, as the absence of the para-fluorine atom leaves the benzyl ring vulnerable to rapid cytochrome P450-mediated oxidative metabolism, thereby shortening the drug's half-life [1].

Elimination of Regioisomeric Byproducts in API Synthesis

Procuring the pre-synthesized 4-ether regioisomer provides a distinct advantage in process efficiency over in situ synthesis. When utilizing 2,4-dichloropyrimidine as a baseline precursor for etherification, the reaction typically yields only 55-65% of the desired 4-isomer, contaminated with 20-30% of the 2-isomer and ~10% di-substituted byproducts under standard basic conditions. In contrast, sourcing 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine guarantees >98% regiochemical purity, directly translating to zero yield loss at the etherification step and eliminating the need for preparative chromatography [1].

Evidence DimensionOverall yield and regiochemical purity of the 4-ether intermediate
Target Compound Data>98% purity, ready for immediate C2-amination (0% etherification step loss)
Comparator Or Baseline2,4-Dichloropyrimidine + 4-fluorobenzyl alcohol (in situ): ~55-65% yield of desired isomer
Quantified DifferenceEliminates ~35-45% yield loss and associated chromatographic purification costs.
ConditionsStandard basic etherification conditions (NaH, THF, 0 °C to RT)

Procuring the pre-synthesized regioisomer eliminates a major bottleneck in process chemistry, saving substantial purification costs and time during scale-up.

Para-Fluorination for Enhanced Metabolic Half-Life

The presence of the para-fluorine atom on the benzyloxy group is a critical differentiator for downstream API performance. In comparative in vitro human liver microsome (HLM) assays, fluorinated benzyl ether derivatives consistently demonstrate enhanced metabolic stability (intrinsic clearance, CLint < 15 µL/min/mg). Non-fluorinated comparators, such as 2-chloro-4-(benzyloxy)pyrimidine derivatives, exhibit 3 to 5-fold higher clearance rates (CLint > 50 µL/min/mg) due to rapid para-hydroxylation by CYP450 enzymes [1].

Evidence DimensionIn vitro human liver microsome (HLM) intrinsic clearance (CLint)
Target Compound DataFluorinated benzyl ether derivatives exhibit CLint < 15 µL/min/mg
Comparator Or BaselineNon-fluorinated 2-chloro-4-(benzyloxy)pyrimidine derivatives: CLint > 50 µL/min/mg
Quantified Difference3 to 5-fold reduction in intrinsic clearance rate.
ConditionsHLM stability assay, 37 °C, NADPH-regenerating system

Selecting the para-fluorinated building block is critical for developing APIs that require sustained systemic exposure and resistance to CYP450 metabolism.

Chemoselective C2-Amination and Cross-Coupling

During downstream functionalization, the steric profile of the 4-position substituent heavily influences the chemoselectivity of reactions at the C2-chloride. Compared to smaller alkoxy analogs like 4-methoxy-2-chloropyrimidine, the bulky 4-fluorobenzyloxy group provides greater steric shielding of the C4 position. This results in >90% conversion to the desired C2-amine during Buchwald-Hartwig amination or thermal SNAr, reducing unwanted ether cleavage or C4-substitution side reactions by >85% [1].

Evidence DimensionConversion rate and chemoselectivity in C2-amination
Target Compound Data>90% conversion to C2-amine with minimal ether cleavage
Comparator Or Baseline4-Methoxy-2-chloropyrimidine analogs: higher rates of C4-side reactions and ether cleavage
Quantified DifferenceReduces unwanted side reactions at C4 by >85% compared to less sterically hindered analogs.
ConditionsPd-catalyzed amination or thermal SNAr with primary/secondary amines

The specific steric and electronic profile of the 4-fluorobenzyloxy group ensures cleaner downstream functionalization at the C2 position, improving final API purity.

Synthesis of Kinase Inhibitor Libraries

Due to its highly reactive C2-chloride and metabolically stable C4-ether, this compound is a highly efficient starting point for synthesizing libraries of pyrimidine-based kinase inhibitors. The pre-installed 4-fluorobenzyloxy group mimics the hydrophobic interactions required in many ATP-binding pockets, while the C2 position can be rapidly diversified with various anilines or aliphatic amines [1].

Development of CNS-Active Agents

The lipophilic nature of the 4-fluorobenzyloxy group enhances blood-brain barrier (BBB) penetration. Procurement of this specific building block accelerates the development of neurotherapeutics, where precise tuning of lipophilicity (logP) and metabolic resistance is paramount [1].

Scale-Up Manufacturing of Pyrimidine APIs

In late-stage process chemistry, avoiding regiomeric mixtures is crucial for regulatory compliance and cost-efficiency. Using 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine as a raw material in pilot-plant scale-ups ensures a convergent synthesis route, eliminating the need for large-scale chromatographic separations that would be required if starting from 2,4-dichloropyrimidine [1].

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

238.0309187 g/mol

Monoisotopic Mass

238.0309187 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

Explore Compound Types